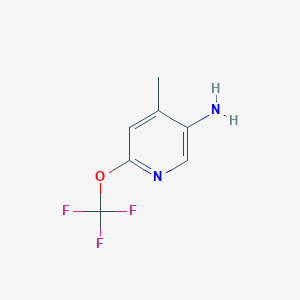

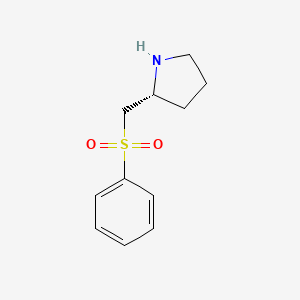

![molecular formula C11H13F2NO2 B12982933 (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B12982933.png)

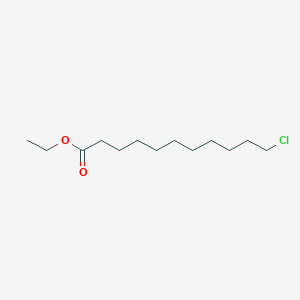

(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine is a chiral amine compound featuring a difluorobenzo dioxole moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the difluorobenzo dioxole group imparts unique chemical properties, making it a valuable building block for the development of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the 2,2-difluorobenzo[d][1,3]dioxole precursor. This can be achieved through the fluorination of benzo[d][1,3]dioxole using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

Chiral Amine Introduction: The chiral amine moiety is introduced via a nucleophilic substitution reaction. A suitable chiral auxiliary or chiral catalyst is used to ensure the desired enantiomeric purity. Common reagents include chiral amines or chiral ligands in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Coupling Reaction: The final step involves coupling the difluorobenzo dioxole precursor with the chiral amine. This can be achieved through a reductive amination reaction using a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for cost-effectiveness and scalability. This often involves:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

Catalyst Optimization: Employing highly efficient and recyclable catalysts to minimize waste and reduce costs.

Process Intensification: Implementing advanced techniques such as microwave-assisted synthesis or high-pressure reactors to accelerate reaction rates.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: The difluorobenzo dioxole moiety can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

Reduction: LiAlH4 in dry ether, BH3 in tetrahydrofuran (THF).

Substitution: Nucleophiles such as sodium azide (NaN3), thiourea, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Imines, nitriles.

Reduction: Secondary amines, tertiary amines.

Substitution: Substituted benzo dioxole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, ®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine serves as a versatile intermediate for the construction of complex molecules

Biology

The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, ®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine is explored as a lead compound for drug development. Its structural features are optimized to improve pharmacokinetic and pharmacodynamic profiles, aiming to create effective and safe medications.

Industry

The compound finds applications in the development of agrochemicals, dyes, and materials science. Its unique chemical properties make it suitable for designing new functional materials with enhanced performance.

Mechanism of Action

The mechanism of action of ®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the intended application. The compound’s effects are mediated through pathways such as:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

Ion Channel Blockade: Blocking ion channels to alter cellular ion flux and signaling.

Comparison with Similar Compounds

Similar Compounds

®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine: A shorter-chain analog with similar chemical properties but different biological activities.

®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-1-amine: A compound with one less carbon in the side chain, affecting its reactivity and applications.

®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)pentan-1-amine: A longer-chain analog with potentially different pharmacokinetic properties.

Uniqueness

®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine is unique due to its specific chain length and the presence of the difluorobenzo dioxole moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula |

C11H13F2NO2 |

|---|---|

Molecular Weight |

229.22 g/mol |

IUPAC Name |

(1R)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)butan-1-amine |

InChI |

InChI=1S/C11H13F2NO2/c1-2-3-8(14)7-4-5-9-10(6-7)16-11(12,13)15-9/h4-6,8H,2-3,14H2,1H3/t8-/m1/s1 |

InChI Key |

NHRCRSBBRBPGCV-MRVPVSSYSA-N |

Isomeric SMILES |

CCC[C@H](C1=CC2=C(C=C1)OC(O2)(F)F)N |

Canonical SMILES |

CCCC(C1=CC2=C(C=C1)OC(O2)(F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

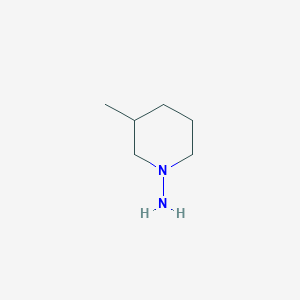

![(1S,5R)-1-Phenyl-3-azabicyclo[3.1.0]hexane](/img/structure/B12982853.png)

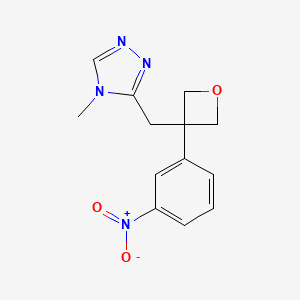

![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B12982886.png)

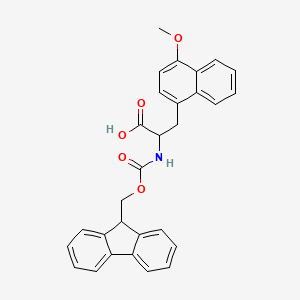

![5'-Chlorospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B12982901.png)

![tert-butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate](/img/structure/B12982916.png)